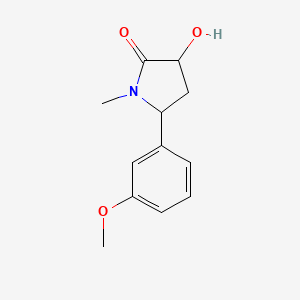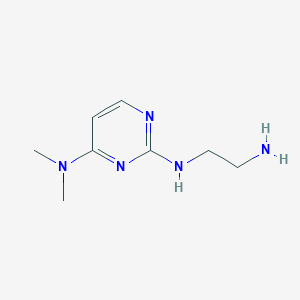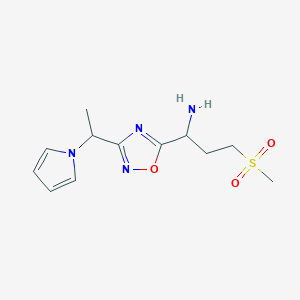
4-(Difluoromethyl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a difluoromethyl group (-CF₂H) and a methoxy group (-OCH₃) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-methoxyphenol typically involves the introduction of the difluoromethyl group into a phenolic compound. One common method is the difluoromethylation of phenols using difluorocarbene reagents. The reaction can be carried out under mild conditions, often using a base such as potassium carbonate (K₂CO₃) in the presence of a difluorocarbene precursor like chlorodifluoromethane (ClCF₂H) .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: 4-(Methyl)-2-methoxyphenol
Substitution: Various substituted phenols depending on the nucleophile used
Applications De Recherche Scientifique
4-(Difluoromethyl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-2-methoxyphenol involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The methoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)-2-methoxyphenol: Similar structure but with a trifluoromethyl group (-CF₃) instead of a difluoromethyl group.
4-(Difluoromethyl)-2-hydroxyphenol: Similar structure but with a hydroxyl group (-OH) instead of a methoxy group.
Uniqueness
4-(Difluoromethyl)-2-methoxyphenol is unique due to the presence of both the difluoromethyl and methoxy groups. The difluoromethyl group provides a balance between lipophilicity and hydrogen bonding capability, while the methoxy group enhances the compound’s solubility and reactivity. This combination of properties makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H8F2O2 |
|---|---|
Poids moléculaire |
174.14 g/mol |
Nom IUPAC |
4-(difluoromethyl)-2-methoxyphenol |
InChI |
InChI=1S/C8H8F2O2/c1-12-7-4-5(8(9)10)2-3-6(7)11/h2-4,8,11H,1H3 |
Clé InChI |
YTPHFKFWEHDGBT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


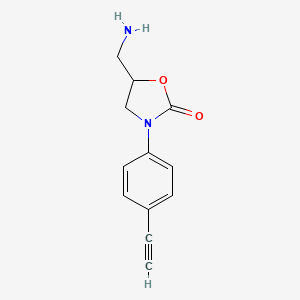
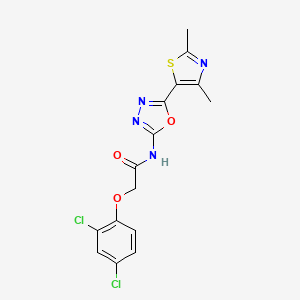

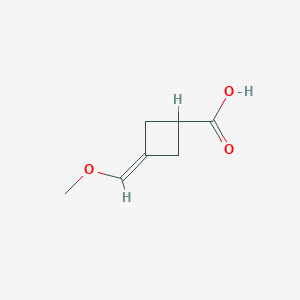
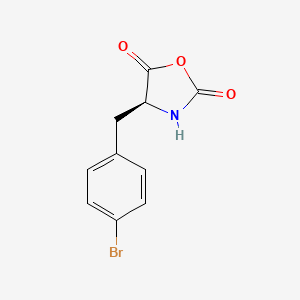
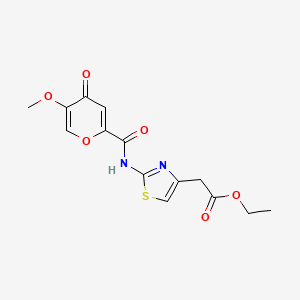
![1-(3-oxabicyclo[3.1.0]hexan-1-yl)-N-methylmethanamine](/img/structure/B14883040.png)
![Methyl 7-oxo-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B14883046.png)
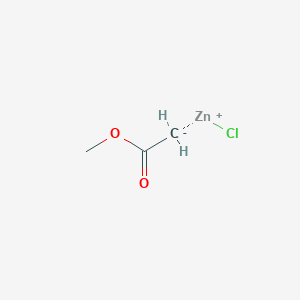

![Ethyl 2-(6-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14883055.png)
